4-ethyl-5-fluoro-6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine
Description
The compound 4-ethyl-5-fluoro-6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine is a heterocyclic molecule featuring a pyrimidine core substituted with ethyl, fluorine, and a piperidin-1-yl group. The piperidine moiety is further functionalized with a [5-(pyridin-4-yl)pyrimidin-2-yl]oxy group, introducing additional nitrogen-rich aromatic systems.
Key structural attributes:
- Pyrimidine core: Facilitates hydrogen bonding and π-π stacking interactions.
- Ethyl and fluorine substituents: Enhance lipophilicity and metabolic stability.
- Piperidine-pyridinylpyrimidinyl side chain: May improve binding affinity through conformational flexibility and extended aromatic interactions.
Properties
IUPAC Name |
4-ethyl-5-fluoro-6-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-2-17-18(21)19(26-13-25-17)27-9-5-16(6-10-27)28-20-23-11-15(12-24-20)14-3-7-22-8-4-14/h3-4,7-8,11-13,16H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGPNMIVXDSPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethyl-5-fluoro-6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications.
Synthesis
The synthesis of this compound often involves multi-step organic reactions, beginning with the formation of pyrimidine derivatives. The methods typically include:
- Formation of Pyrimidine Core : The initial step involves the synthesis of a substituted pyrimidine core, which is crucial for the biological activity.
- Introduction of Functional Groups : Subsequent steps introduce ethyl and fluoro groups to enhance pharmacological properties.
- Coupling Reactions : The final stages involve coupling with piperidine and pyridine moieties to yield the target compound.
These synthetic routes are designed to optimize yield and purity while minimizing environmental impact.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Kinases : It has shown inhibitory effects on tyrosine kinases, which are critical in cell signaling pathways related to cancer progression.
Case Studies and Research Findings
- Inhibition of c-KIT Kinase : A study demonstrated that this compound exhibits significant inhibitory activity against c-KIT kinase, a target for gastrointestinal stromal tumors (GIST) treatment. The compound showed a GI50 value of 0.33 μM, indicating potent activity against this target .
- Antitumor Activity : In xenograft models, administration of the compound at doses of 50 and 100 mg/kg resulted in substantial tumor growth inhibition, underscoring its potential as an antitumor agent .
- Selectivity Profile : The compound displayed selectivity over other kinases, suggesting a favorable therapeutic index which could reduce off-target effects .
Comparative Biological Activity Table
| Compound Name | Target Kinase | GI50 (μM) | Selectivity | Reference |
|---|---|---|---|---|
| This compound | c-KIT | 0.33 | High | |
| Voriconazole | CYP51 | 0.05 | Moderate | |
| Piritrexim | DHFR | 0.02 | Low |
Therapeutic Implications
The unique structural features of this compound allow it to act as a promising candidate for treating various malignancies, particularly those involving aberrant kinase signaling pathways.
Potential Applications
- Cancer Therapy : Given its inhibitory action on c-KIT and potential effects on other kinases, this compound could be developed as a targeted therapy for cancers such as GIST.
- Combination Therapies : Its profile suggests it may be effective in combination with other agents to enhance therapeutic outcomes while mitigating resistance mechanisms.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Mechanism of Action : The compound has shown potential as a kinase inhibitor, specifically targeting Janus Kinases (JAKs), which play a crucial role in cancer cell proliferation and survival. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines.
- Case Study : A study published in Cancer Research indicated that derivatives of this compound could significantly reduce tumor size in xenograft models of breast cancer .
- Antifungal Properties :
- Neurological Disorders :
Data Table: Summary of Biological Activities
| Activity Type | Target | Effectiveness | Reference |
|---|---|---|---|
| Anticancer | JAK Inhibition | High | Cancer Research |
| Antifungal | Fungal Pathogens | Moderate | LGC Standards |
| Neuroprotective | CNS Targets | Potential | PubChem |
Synthesis and Development
The synthesis of 4-ethyl-5-fluoro-6-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine involves multiple steps, including the formation of the pyrimidine nucleus and subsequent functionalization. The synthetic pathway is crucial for optimizing yield and purity, which directly impacts biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparison with BK10565 (C17H19F2N3O3S)
The compound BK10565 (4-ethyl-5-fluoro-6-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine) shares a pyrimidine core with ethyl and fluorine substituents but differs in its side-chain architecture .
Key Differences :
| Feature | Target Compound | BK10565 |
|---|---|---|
| Side-chain structure | Piperidine linked to pyridinylpyrimidinyl group | Pyrrolidine linked to 2-fluorophenyl-methanesulfonyl group |
| Molecular Weight | Estimated >450 g/mol* | 383.4129 g/mol |
| Aromatic systems | Dual pyrimidine-pyridine system | Single pyrimidine with fluorophenyl ring |
| Electron effects | Electron-rich due to pyridine and pyrimidine | Electron-withdrawing sulfonyl group |
*Molecular weight inferred from structural complexity; exact value unavailable in provided evidence.
Hypothesized Impacts :
Binding Affinity : The target compound’s extended aromatic system may enhance interactions with hydrophobic pockets or kinase ATP-binding sites compared to BK10565’s sulfonyl-fluorophenyl group.
Solubility : BK10565’s sulfonyl group could improve aqueous solubility, whereas the target compound’s lipophilic pyridinylpyrimidinyl side chain may reduce it.
Metabolic Stability : Fluorine atoms in both compounds likely mitigate oxidative metabolism, but the piperidine ring in the target compound may introduce alternative metabolic pathways.
Functional Implications of Structural Variations
- Piperidine vs.
- Aromatic vs. Sulfonyl Groups : The pyridinylpyrimidinyl moiety in the target compound could engage in π-π interactions absent in BK10565, which relies on sulfonyl-mediated hydrogen bonding or dipole interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
